

Application Notes: Phase 2 Study of Dutogliptin in Post-Myocardial Infarction Patients

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Compound of Interest

Compound Name: Dutogliptin Tartrate

Cat. No.: B1670995

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These application notes provide a detailed overview of the protocol for a Phase 2 clinical trial (based on the REC-DUT-002 trial) investigating the safety and efficacy of dutogliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in combination with Filgrastim (G-CSF) for patients in early recovery after an acute ST-elevation myocardial infarction (STEMI).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Following a myocardial infarction (MI), the heart muscle undergoes significant adverse remodeling, often leading to heart failure.[\[3\]](#)[\[5\]](#)[\[6\]](#) Regenerative therapies aim to mitigate this damage and improve cardiac function.[\[7\]](#) One promising strategy involves enhancing the body's natural repair mechanisms by mobilizing endogenous stem cells and guiding them to the site of injury.[\[8\]](#)

The chemokine Stromal cell-derived factor-1 alpha (SDF-1 α) is crucial for stem cell migration and homing to ischemic tissue.[\[2\]](#) However, SDF-1 α is rapidly degraded by the enzyme DPP-4.[\[9\]](#) Dutogliptin, a DPP-4 inhibitor, prevents this degradation, thereby increasing local concentrations of SDF-1 α .[\[3\]](#)[\[10\]](#) When combined with Filgrastim (G-CSF), a factor that mobilizes stem and progenitor cells from the bone marrow into the bloodstream, this therapeutic approach is hypothesized to promote cardiac repair and improve outcomes post-MI.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Therapeutic Rationale

The core of this therapeutic strategy is the SDF-1 α /CXCR4 signaling axis.[11][12] Myocardial ischemia triggers the release of SDF-1 α , creating a chemotactic gradient that attracts circulating progenitor cells expressing the CXCR4 receptor.[13] By inhibiting DPP-4, dutogliptin sustains this SDF-1 α signal, while G-CSF increases the pool of available circulating progenitor cells.[14] The binding of SDF-1 α to CXCR4 on these cells is believed to activate pro-survival and pro-angiogenic pathways, including PI3K/Akt and MAPK/ERK, ultimately enhancing myocardial repair and function.[11][15][16]

Data Presentation

The following tables summarize the key aspects of the Phase 2 study protocol and its findings.

Table 1: Study Design Summary (REC-DUT-002 Trial)

Parameter	Description
Study Title	A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Safety and Efficacy Study of Dutogliptin in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction. [1] [7]
Phase	2
Primary Objective	To evaluate the safety, tolerability, and preliminary efficacy of dutogliptin with filgrastim compared to placebo. [2] [6]
Patient Population	Patients with first ST-elevation Myocardial Infarction (STEMI) after successful percutaneous coronary intervention (PCI). [3] [5] [17]
Sample Size	47 patients were randomized (study terminated early due to the SARS-CoV-2 pandemic). [3] [5] [17]
Randomization	1:1 ratio to either the active treatment group or the placebo group.
Primary Efficacy Endpoint	Change in Left Ventricular Ejection Fraction (LV-EF) from baseline to Day 90, assessed by cardiac MRI (cMRI). [2]

| Study Duration | 14 days of treatment with a 90-day follow-up for the primary endpoint.[\[3\]](#)[\[5\]](#) |

Table 2: Key Patient Inclusion and Exclusion Criteria

Inclusion Criteria	Exclusion Criteria
Age 18-80 years	History of previous myocardial infarction
Diagnosis of first acute STEMI	Cardiogenic shock
Successful primary PCI with stenting performed	History of malignancy or bone marrow disorder
Left Ventricular Ejection Fraction (LV-EF) \leq 45% assessed post-PCI.[3][5][17]	Known hypersensitivity to dutogliptin or filgrastim
Study treatment initiated within 72 hours of PCI. [3][5][6]	Severe renal or hepatic impairment

| Written informed consent | Participation in another clinical trial |

Table 3: Dosing and Administration Schedule

Drug	Dosage & Administration	Duration
Dutogliptin	60 mg administered twice daily by subcutaneous injection.[3][5][6]	14 Days
Filgrastim (G-CSF)	Standard dosing regimen for stem cell mobilization.	Per standard clinical practice, typically for 5-7 days.

| Placebo | Matching placebo administered twice daily by subcutaneous injection.[3][5][6] | 14 Days |

Table 4: Schedule of Assessments

Assessment	Screening / Baseline (Day 0-3)	Treatment (Day 1- 14)	Follow-up (Day 90)
Informed Consent	X		
Inclusion/Exclusion Check	X		
Physical Examination	X		X
Vital Signs	X	Daily	X
Adverse Event Monitoring	X	Daily	X
12-Lead ECG	X	As needed	X
Blood Sampling (Safety Labs)	X	Weekly	X
Blood Sampling (Biomarkers)	X	Multiple points	X

| Cardiac MRI (cMRI) | X (within 72h post-PCI)[\[3\]](#)[\[5\]](#)[\[17\]](#) | | X |

Table 5: Summary of Efficacy Results (cMRI)

Parameter	Treatment Group (n=24)	Placebo Group (n=23)	p-value
Change in LV-EF from Baseline to Day 90	+5.9%	+5.7%	NS
Change in LV End- Diastolic Volume (mL)	+15.7 mL	+13.7 mL	NS
Change in Late Gadolinium Enhancement (LGE) Mass (g)	-19.9 g	-12.7 g	0.23

Data sourced from the REC-DUT-002 trial results.[\[3\]](#)[\[5\]](#)[\[17\]](#) LV-EF: Left Ventricular Ejection Fraction; NS: Not Significant.

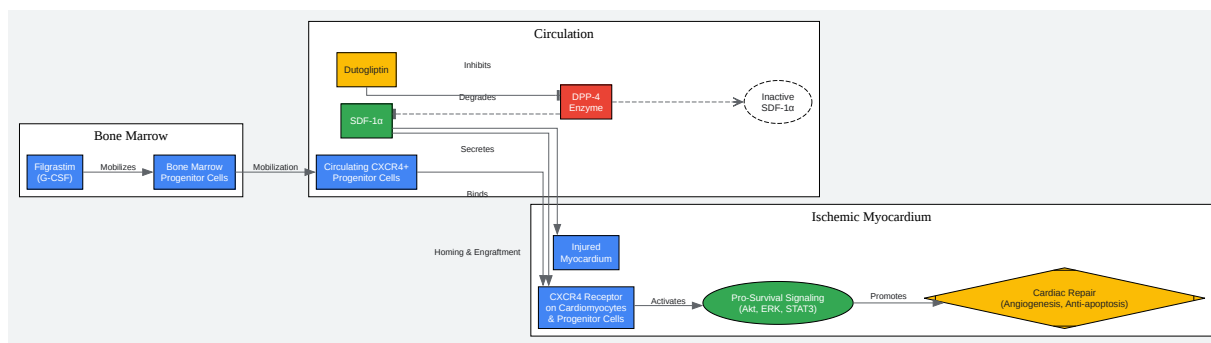
Table 6: Summary of Safety and Tolerability

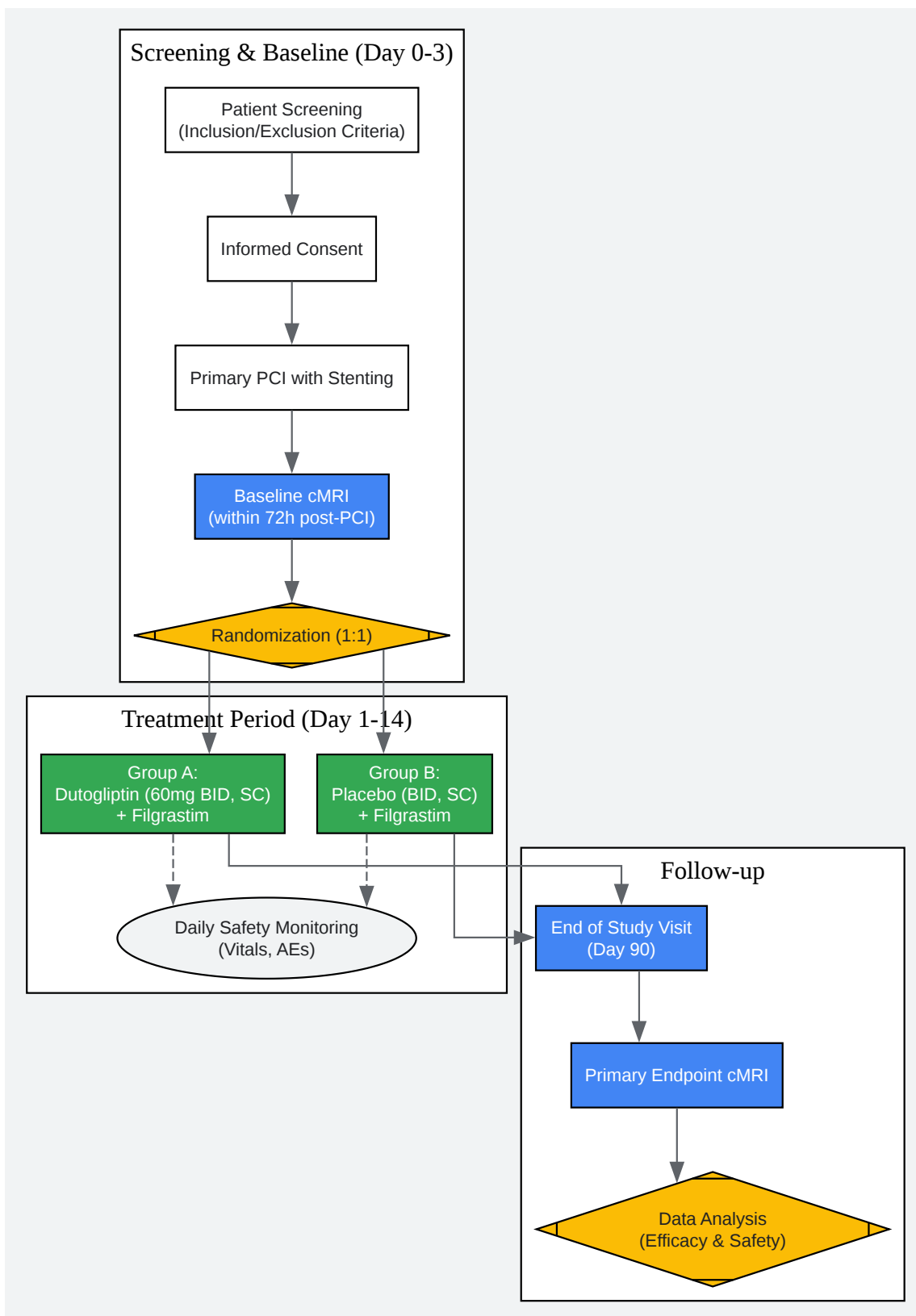
Event Category	Treatment Group	Placebo Group
Serious Adverse Events (SAEs)	No statistically significant difference. [3] [5]	No statistically significant difference. [3] [5]
Study Drug-Related SAEs	None reported. [3]	None reported. [3]
Non-fatal Myocardial Infarction	2	1
Hospitalization (Heart Failure)	No significant difference	No significant difference

The concomitant treatment was reported to be well tolerated with no safety issues detected.[\[3\]](#)[\[5\]](#)[\[17\]](#)

Visualizations

Signaling Pathway and Experimental Workflow





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